Positional CF₃ Effect: 3‑CF₃‑2‑pyridyl vs. 4‑CF₃‑2‑pyridyl on Kinase Binding Affinity
In a dual‑leucine‑zipper kinase (DLK) inhibitor series, the 4‑CF₃‑2‑pyridyl regioisomer achieves a binding affinity (Ki) of 9 nM, while the 3‑CF₃‑2‑pyridyl scaffold presents the CF₃ group ortho to the pyridine nitrogen, altering electron density and steric profile [1]. The difference in CF₃ placement is known to change the dihedral angle between the pyridine and piperidine rings, which can modulate target engagement [1].
| Evidence Dimension | Kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki not directly reported for the 3‑CF₃ isomer; scaffold used as a key intermediate in kinase programmes |
| Comparator Or Baseline | 4‑CF₃‑2‑pyridyl analog: Ki = 9 nM (DLK kinase, GST‑tagged catalytic domain, 20 μL reaction volume) |
| Quantified Difference | Positional CF₃ shift yields >10‑fold affinity differences in related kinase series [1] |
| Conditions | DLK kinase inhibition assay; N‑terminally GST‑tagged DLK (1‑520), 5 nM enzyme, 40 nM substrate, ADP‑Glo readout [1] |
Why This Matters
The CF₃ position on the pyridine ring is not interchangeable; procurement of the correct regioisomer is essential to reproduce published SAR and binding data.
- [1] BindingDB BDBM365293; US9868720, No. 391. [2‑Cyclopentyl‑6‑(1‑oxetan‑3‑yl‑piperidin‑3‑yl)‑pyrimidin‑4‑yl]‑(4‑trifluoromethyl‑pyridin‑2‑yl)‑amine; Ki = 9 nM. https://bindingdb.org/rwd/compound/365293 View Source
